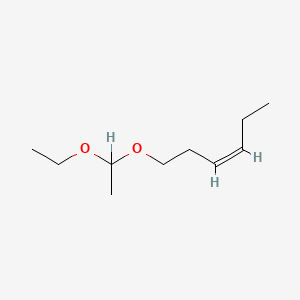Acetaldehyde ethyl cis-3-hexenyl acetal
CAS No.: 28069-74-1
Cat. No.: VC2025583
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28069-74-1 |
|---|---|
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | (Z)-1-(1-ethoxyethoxy)hex-3-ene |
| Standard InChI | InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- |
| Standard InChI Key | PAEBAEDUARAOSG-SREVYHEPSA-N |
| Isomeric SMILES | CC/C=C\CCOC(C)OCC |
| SMILES | CCC=CCCOC(C)OCC |
| Canonical SMILES | CCC=CCCOC(C)OCC |
Introduction
Chemical Identity and Structural Characteristics
Acetaldehyde ethyl cis-3-hexenyl acetal belongs to the acetal family, featuring a 1,1-diethoxyethane backbone substituted with a cis-3-hexenyl group. Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.27 g/mol . The compound’s stereochemistry is defined by the cis configuration at the double bond in the hexenyl chain, a critical determinant of its olfactory profile .
Structural Confirmation
-
Stereoisomerism: Eight stereoisomers are theoretically possible, but the Z,Z configuration is industrially prevalent due to its superior sensory properties .
Physical and Chemical Properties
Physicochemical Parameters
The compound’s low water solubility and moderate lipophilicity (Log K<sub>OW</sub> = 4.7) suggest preferential partitioning into organic phases, aligning with its use in hydrophobic matrices like perfumes .
Stability and Reactivity
-
Chemical Stability: Stable under alkaline conditions but hydrolyzes in acidic environments (pH < 5) .
-
Decomposition Products: Carbon monoxide and carbon dioxide upon combustion .
-
Storage Recommendations: Store under inert gas (e.g., nitrogen) at <15°C to prevent oxidation .
Synthesis and Industrial Production
Acetal Exchange Methodology
The predominant synthesis route involves acid-catalyzed acetal exchange between cis-3-hexen-1-ol and acetaldehyde diethyl acetal :
-
Reaction Scheme:
-
Catalysts: Pyridinium p-toluenesulfonate or p-toluenesulfonic acid (0.5–5 wt%) .
-
Conditions: 40–50°C under reduced pressure (10 mmHg) to remove ethanol byproduct .
Process Optimization
-
Yield: >99% purity achievable via vacuum distillation with triethanolamine stabilization .
-
Byproduct Mitigation: Washing with aqueous Na₂CO₃ eliminates residual acids .
Applications in Fragrance and Flavor Industries
Olfactory Profile
-
Odor Threshold: 1 ppm in dipropylene glycol, characterized by green, herbaceous, and mushroom-like notes .
-
Synergistic Blends: Enhances fruity-floral accords when combined with aldehydes (e.g., Heptanal) .
Regulatory Compliance
-
FEMA GRAS Status: Approved under FEMA 3775 for food flavoring .
-
JECFA Evaluation: Deemed safe with an Acceptable Daily Intake (ADI) of 0–0.03 mg/kg .
| Application | Concentration (ppm) | Function |
|---|---|---|
| Perfumes | 10–50 | Top-note enhancer |
| Cosmetic Creams | 5–20 | Stabilizer for green notes |
| Processed Foods | ≤1 | Flavor modifier |
Toxicological and Ecotoxicological Assessment
Environmental Impact
-
Aquatic Toxicity: Classified as harmful to aquatic life (EC₅₀ < 100 mg/L) .
-
Persistence: Readily biodegradable under OECD 301 standards .
Analytical Characterization
Chromatographic Methods
-
HPLC Conditions:
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume